![molecular formula C10H11N3O3 B1448871 2-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)essigsäure CAS No. 2091704-86-6](/img/structure/B1448871.png)

2-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)essigsäure

Übersicht

Beschreibung

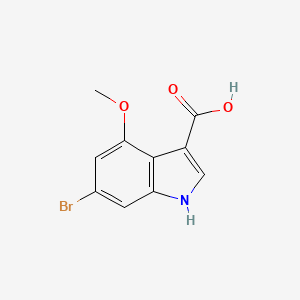

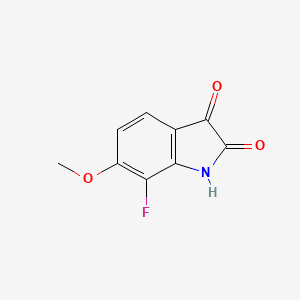

2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

Diese Verbindung wurde auf ihr Potenzial zur Behandlung von Krebszellen untersucht. Die Indolderivate, zu denen die Kernstruktur dieser Verbindung gehört, sind dafür bekannt, Eigenschaften aufzuweisen, die das Wachstum von Krebszellen hemmen können. Forschungen haben gezeigt, dass diese Verbindungen zur Entwicklung biologisch aktiver Verbindungen für die Krebsbehandlung eingesetzt werden können .

Antimikrobielle Aktivität

Die antimikrobiellen Eigenschaften von Indolderivaten machen sie wertvoll für die Entwicklung neuer Behandlungen von Infektionen. Sie haben sich als wirksam gegen eine Reihe von Mikroben erwiesen, was auf potenzielle Anwendungen bei der Bekämpfung von bakteriellen und Pilzinfektionen hindeutet .

Behandlung von Störungen

Indolderivate werden auch auf ihre Rolle bei der Behandlung verschiedener Störungen im menschlichen Körper untersucht. Ihre biologische Bedeutung zeigt sich in ihrer Fähigkeit, mit zellulären Mechanismen zu interagieren, die zur Behandlung verschiedener Arten von Störungen genutzt werden könnten .

Mehrkomponentenreaktionen (MCRs)

Diese Verbindungen spielen eine entscheidende Rolle bei MCRs, die nachhaltige Strategien zur Synthese komplexer Moleküle darstellen. MCRs sind ertragreich und kostengünstig, was die Derivate dieser Verbindung ideal für die Herstellung pharmazeutisch aktiver Strukturen macht .

Synthese von heterocyclischen Verbindungen

Die betreffende Verbindung ist ein wichtiger Vorläufer bei der Synthese verschiedener heterocyclischer Derivate. Ihre inhärenten funktionellen Gruppen ermöglichen einfache C–C- und C–N-Kupplungsreaktionen, die grundlegend für die Herstellung verschiedener biologisch aktiver Strukturen sind .

Antioxidative Eigenschaften

Forschungen haben gezeigt, dass Indolderivate, die mit dieser Verbindung verwandt sind, antioxidative Eigenschaften besitzen. Diese Eigenschaften sind entscheidend für die Entwicklung von Behandlungen, die Zellen vor oxidativem Stress schützen, der an vielen Krankheiten beteiligt ist .

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with multiple receptors .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce a variety of molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, it can bind to specific receptors on cell membranes, influencing signal transduction pathways. The interaction of 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid with these biomolecules can modulate various biochemical processes, including inflammation and cellular metabolism .

Cellular Effects

The effects of 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid on cells are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of key signaling molecules, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid can alter gene expression and cellular responses to stress . Furthermore, this compound has been shown to affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound can inhibit COX enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid can bind to specific receptors on cell membranes, triggering downstream signaling cascades that influence gene expression and cellular function . These interactions can lead to changes in the expression of genes involved in inflammation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid have been studied over various time periods. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to degradation and a reduction in its efficacy . Long-term studies have shown that 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid can have sustained effects on cellular function, particularly in terms of modulating inflammation and metabolic processes .

Dosage Effects in Animal Models

The effects of 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid vary with different dosages in animal models. At low doses, this compound has been shown to have anti-inflammatory and analgesic effects . At higher doses, it can cause adverse effects, such as gastrointestinal irritation and liver toxicity . The threshold for these toxic effects varies depending on the species and the duration of exposure . It is important to carefully monitor dosage levels to avoid potential toxicity while maximizing therapeutic benefits .

Metabolic Pathways

2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body . The interaction of 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid with these enzymes can influence metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

The transport and distribution of 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific tissues . Once inside the cell, 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within the body can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid is an important factor in determining its activity and function. This compound has been found to localize primarily in the cytoplasm and the nucleus . In the cytoplasm, it can interact with various enzymes and signaling molecules, influencing cellular metabolism and signal transduction . In the nucleus, 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid can bind to DNA and transcription factors, modulating gene expression . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals .

Eigenschaften

IUPAC Name |

2-(3-ethyl-2-oxoimidazo[4,5-b]pyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-2-12-9-7(4-3-5-11-9)13(10(12)16)6-8(14)15/h3-5H,2,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVJVDFWBIMICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine](/img/structure/B1448797.png)